molecular formula C8H3Cl3O2 B2882692 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde CAS No. 28294-42-0

2,4,6-Trichlorobenzene-1,3-dicarbaldehyde

Cat. No.: B2882692
CAS No.: 28294-42-0
M. Wt: 237.46
InChI Key: ASGMHDRZPSQORS-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is a chemical compound with the molecular formula C9H3Cl3O3. It is characterized by the presence of three chlorine atoms and two aldehyde groups attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is utilized in various scientific fields:

Safety and Hazards

Trichlorobenzenes, including 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde, are considered hazardous. They can cause skin irritation, serious eye irritation, and are suspected of causing cancer . It’s important to handle these compounds with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trichlorobenzene-1,3-dicarbaldehyde can be synthesized through several methods. One common approach involves the chlorination of benzene derivatives followed by formylation. The reaction conditions typically require the use of chlorinating agents such as chlorine gas or thionyl chloride, and formylating agents like formic acid or formaldehyde under controlled temperatures and pressures .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as catalytic chlorination and continuous flow reactors to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trichlorobenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2,4,6-Trichlorobenzene-1,3-dicarbaldehyde involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and protein modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde
  • 2,4,6-Trichlorobenzene-1,3-dicarboxylic acid
  • 2,4,6-Trichlorobenzene-1,3-dicarbinol

Uniqueness

2,4,6-Trichlorobenzene-1,3-dicarbaldehyde is unique due to its specific arrangement of chlorine atoms and aldehyde groups, which confer distinct reactivity and chemical properties. This makes it particularly valuable in synthetic chemistry and biochemical research .

Properties

IUPAC Name

2,4,6-trichlorobenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3O2/c9-6-1-7(10)5(3-13)8(11)4(6)2-12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGMHDRZPSQORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)C=O)Cl)C=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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